7-(Iodomethyl)pentadecane

Übersicht

Beschreibung

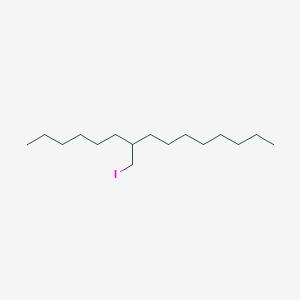

7-(Iodomethyl)pentadecane is an organic compound with the molecular formula C16H33I It is a derivative of pentadecane, where an iodine atom is attached to the seventh carbon of the pentadecane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-(Iodomethyl)pentadecane can be synthesized through the iodination of 2-hexyl-1-decanol. The process involves the following steps:

Starting Material: 2-hexyl-1-decanol is used as the starting material.

Reagents: Imidazole, triphenylphosphine, and iodine are the key reagents.

Reaction Conditions: The reaction is carried out in dry dichloromethane (DCM) under an ice bath. The mixture is stirred at room temperature overnight, followed by quenching with sodium sulfite solution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient purification techniques and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Iodomethyl)pentadecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Oxidation Reactions: Oxidation can lead to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution Reactions: Products include azides, nitriles, and thiols.

Reduction Reactions: The major product is pentadecane.

Oxidation Reactions: Various oxidized derivatives depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

7-(Iodomethyl)pentadecane serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

- Substitution Reactions : The iodine atom can be substituted with other functional groups through nucleophilic substitution, facilitating the formation of new chemical bonds.

- Reduction and Oxidation Reactions : The compound can undergo reduction to yield hydrocarbons or oxidation to generate different functionalized derivatives, expanding its utility in synthetic chemistry.

Materials Science

In materials science, this compound is used to create specialty chemicals and advanced materials. Its properties make it suitable for applications in polymer chemistry and nanotechnology, where it can act as a surfactant or stabilizer in various formulations.

Biological Studies

The compound is also employed in biological research, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes. Its iodine component is crucial for labeling biomolecules, which can be tracked in biological systems.

- Radiolabeling : The ability to incorporate iodine into biological molecules allows researchers to study metabolic pathways and interactions within living organisms.

- Antimicrobial Studies : Research has indicated that halogenated compounds, including this compound, exhibit significant antimicrobial properties, making them candidates for further investigation in pharmaceutical applications.

Key Differences

- Chain Length : Variations in chain length affect physical properties such as boiling point and solubility.

- Position of Iodine : The position of the iodine atom influences reactivity and the types of reactions that can occur.

Case Study 1: Organic Synthesis Applications

In a study focusing on the synthesis of complex organic molecules, researchers utilized this compound as an intermediate to create novel compounds with potential pharmaceutical applications. The compound's ability to undergo substitution reactions facilitated the formation of new derivatives that were evaluated for biological activity.

Another study explored the antimicrobial properties of halogenated compounds, including derivatives of this compound. The findings indicated significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 7-(Iodomethyl)pentadecane involves its reactivity due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the pentadecane chain, which can affect the reaction pathways and products formed.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-2-hexyldecane: Similar structure with the iodine atom on the second carbon.

9-Iodomethylnonadecane: Longer carbon chain with the iodine atom on the ninth carbon.

11-Iodomethyltricosane: Even longer carbon chain with the iodine atom on the eleventh carbon.

Comparison:

Chain Length: The primary difference lies in the length of the carbon chain, which affects the compound’s physical properties and reactivity.

Position of Iodine: The position of the iodine atom influences the compound’s reactivity and the types of reactions it can undergo.

Unique Properties: 7-(Iodomethyl)pentadecane is unique due to its specific chain length and the position of the iodine atom, making it suitable for particular applications in organic synthesis and materials science.

Biologische Aktivität

7-(Iodomethyl)pentadecane, a halogenated hydrocarbon with the chemical formula C₁₆H₃₃I, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological effects, including antimicrobial and anticancer properties, and presents data from various studies that highlight its pharmacological relevance.

- Molecular Formula : C₁₆H₃₃I

- Molecular Weight : 336.36 g/mol

- Structure : The compound features a long carbon chain with an iodine substituent, which may influence its interaction with biological membranes and cellular components.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on halogenated hydrocarbons have shown that they can disrupt microbial cell membranes, leading to cell death. The following table summarizes findings related to the antimicrobial activity of halogenated compounds:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Hexadecane | Escherichia coli | 50 µg/mL |

| Nonadecane | Candida albicans | 25 µg/mL |

The specific MIC for this compound has yet to be determined, but its structural similarity to known antimicrobial agents suggests it may possess comparable efficacy.

Anticancer Properties

Preliminary studies into the anticancer potential of long-chain aliphatic compounds indicate that they may inhibit cancer cell proliferation. For example, certain fatty acids and their derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

A recent study evaluated the anticancer activity of various bioactive compounds derived from microbial sources, noting that those with similar structures to this compound demonstrated significant cytotoxic effects against prostate cancer cell lines (PC3). The study reported an IC50 value of approximately 15 µg/mL for related compounds, suggesting a potential for further exploration of this compound in cancer therapy.

Case Studies

-

Microbial Production of Bioactive Compounds :

A study analyzed bioactive compounds produced by Glutamicibacter mysorens, highlighting that several low molecular weight compounds exhibited potent antimicrobial and anticancer activities. The findings suggest that structural modifications in long-chain hydrocarbons can enhance biological activity ( ). -

Comparative Analysis of Volatile Compounds :

Research on volatile fractions from Monochaetia kansensis revealed that various fatty acids and their derivatives possess diverse biological activities, including antibacterial and antioxidant effects. This reinforces the hypothesis that halogenated hydrocarbons like this compound could exhibit similar properties ( ).

Eigenschaften

IUPAC Name |

7-(iodomethyl)pentadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRPCLCPFYVEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.